7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H22N6O3 and its molecular weight is 454.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with a fused triazole-pyrimidine structure. The presence of various functional groups such as hydroxyl, methoxy, and pyridine enhances its biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C25H22N6O3 with a molecular weight of approximately 454.48 g/mol. Its structure includes significant functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H22N6O3 |
Molecular Weight | 454.48 g/mol |
CAS Number | 539798-53-3 |
SMILES | COc1ccccc1c1nc2n(n1)C(c1ccc(cc1)O)C(=C(N2)C)C(=O)Nc1cccnc1 |
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. The following sections detail these activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Enzymes : The compound targets key enzymes involved in cancer progression including thymidylate synthase and histone deacetylases (HDAC), leading to reduced proliferation of cancer cells.
- Molecular Docking Studies : Computational models suggest strong binding affinities to targets associated with cancer cell survival pathways.
A comparative analysis of similar compounds is presented in the table below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(4-HYDROXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Hydroxyl group at position 7 | Anticancer activity |
5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Lacks phenolic substituents | Moderate enzyme inhibition |
7-(3-METHOXYPHENYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Methoxy group at position 7 | Antimicrobial properties |
Enzyme Inhibition
The compound has shown potential in inhibiting various enzymes that play critical roles in metabolic processes and disease pathways:
- Thymidylate Synthase Inhibition : This is crucial for DNA synthesis and repair in cancer cells.
- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors are known for their role in cancer therapy by altering gene expression related to cell cycle regulation.
Case Studies
A notable study investigated the effects of the compound on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation.
Another case study focused on the compound's antimicrobial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µg/mL against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-21(24(33)28-17-6-5-13-26-14-17)22(16-9-11-18(32)12-10-16)31-25(27-15)29-23(30-31)19-7-3-4-8-20(19)34-2/h3-14,22,32H,1-2H3,(H,28,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJJDMXPHLEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)O)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.